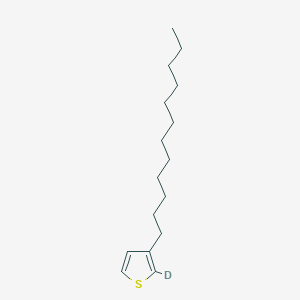
6-Chloro-7-propyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-propyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. The addition of a chlorine atom at the 6th position and a propyl group at the 7th position of the purine ring gives this compound unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-propyl-7H-purine typically involves the chlorination of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethylaniline . This reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using large reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-7-propyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products:
Substitution Products: Various 6-substituted purine derivatives.
Oxidation and Reduction Products: Oxidized or reduced forms of the purine ring.
Applications De Recherche Scientifique
6-Chloro-7-propyl-7H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-propyl-7H-purine involves its interaction with cellular nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis and function. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include enzymes involved in purine metabolism and DNA replication.
Comparaison Avec Des Composés Similaires
6-Chloropurine: A closely related compound with a chlorine atom at the 6th position but without the propyl group.
6-Chloro-9H-purine: Another derivative with a chlorine atom at the 6th position and various substitutions at the 9th position.
Uniqueness: 6-Chloro-7-propyl-7H-purine is unique due to the presence of both the chlorine atom and the propyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C8H9ClN4 |
|---|---|
Poids moléculaire |
196.64 g/mol |
Nom IUPAC |
6-chloro-7-propylpurine |
InChI |
InChI=1S/C8H9ClN4/c1-2-3-13-5-12-8-6(13)7(9)10-4-11-8/h4-5H,2-3H2,1H3 |
Clé InChI |
BRGATYHGVFSOLM-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NC2=C1C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)











